molecular formula C20H27N3O3 B14963282 2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Cat. No.: B14963282
M. Wt: 357.4 g/mol
InChI Key: LGRXSCRZVREASB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an oxadiazole ring, and a cyclohexylacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ester or acid chloride under acidic or basic conditions.

    Attachment of the ethoxyphenyl group:

    Cyclohexylacetamide formation: The final step involves the formation of the cyclohexylacetamide moiety through an amide coupling reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The oxadiazole ring, in particular, is known for its ability to interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide apart from similar compounds is its combination of an ethoxyphenyl group, an oxadiazole ring, and a cyclohexylacetamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

InChI

InChI=1S/C20H27N3O3/c1-3-17-21-19(26-23-17)20(12-6-5-7-13-20)22-18(24)14-15-8-10-16(11-9-15)25-4-2/h8-11H,3-7,12-14H2,1-2H3,(H,22,24)

InChI Key

LGRXSCRZVREASB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CC=C(C=C3)OCC

Origin of Product

United States

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